Basic lead carbonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

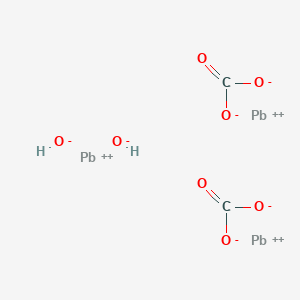

Basic lead carbonate, also known as white lead, is a chemical compound with the formula (2PbCO_3 \cdot Pb(OH)_2). It is a white, toxic solid that has been historically used as a pigment in paints. The compound occurs naturally as the mineral hydrocerussite and has been used since antiquity for various applications, including cosmetics and medicinal preparations .

準備方法

Synthetic Routes and Reaction Conditions: Basic lead carbonate can be synthesized by treating lead acetate with carbon dioxide and air. In laboratory settings, lead acetate is treated with urea to produce the compound . The reaction can be represented as: [ Pb(CH_3COO)_2 + CO_2 + H_2O \rightarrow 2PbCO_3 \cdot Pb(OH)_2 ]

Industrial Production Methods: Historically, the “stack” or “Dutch” process was used for industrial production. In this method, lead is exposed to acetic acid vapors in the presence of moisture and carbon dioxide, often provided by fermenting organic matter. This process converts lead into this compound .

化学反応の分析

Thermal Decomposition

Basic lead carbonate decomposes upon heating, producing lead(II) oxide (PbO), carbon dioxide (CO₂), and water (H₂O):2PbCO3⋅Pb OH 2Δ3PbO+2CO2↑+H2O↑

- Conditions : Decomposition initiates at 220°C, with 9% CO₂ loss, and completes at 400°C 9.

- Mechanism : Stepwise loss of CO₂ and H₂O, forming intermediate hydroxides before final conversion to PbO .

Reactions with Acids

This compound reacts with acids to form lead salts, water, and CO₂.

Hydrochloric Acid (HCl)

2PbCO3⋅Pb OH 2+6HCl→3PbCl2+4H2O+2CO2↑

Sulfuric Acid (H₂SO₄)

2PbCO3⋅Pb OH 2+3H2SO4→3PbSO4↓+4H2O+2CO2↑

Acetic Acid (CH₃COOH)

Forms lead acetate and water:PbCO3⋅Pb OH 2+4CH3COOH→2Pb CH3COO 2+3H2O+CO2↑

Interaction with Hydrogen Sulfide (H₂S)

Exposure to H₂S results in sulfidation, forming a black lead sulfide-carbonate complex:4PbCO3⋅Pb OH 2+H2S→PbCO3⋅PbS⋅Pb OH 2+CO2↑+H2O

Dissolution in Aqueous Environments

Solubility is influenced by pH, temperature, and alkalinity :

| Condition | Effect on Solubility (μg/L) | Key Findings |

|---|---|---|

| pH 7.0 vs 9.5 | 95.17 (pH 7) → 53.20 (pH 9.5) | Higher pH reduces solubility. |

| Temperature (20°C vs 5°C) | Fluctuations at 5°C due to kinetic delays. | Hydrocerussite solubility ↓ at lower temps. |

| Alkalinity (NaHCO₃ vs CaCO₃) | 75.87 (low) vs 95.17 (moderate) | Low alkalinity ↑ dissolution. |

Zinc Sulfate (ZnSO₄)

Forms a co-precipitate:PbCO3⋅Pb OH 2+ZnSO4→ZnCO3⋅Zn OH 2⋅3Pb OH 2+Na2SO4

Barium Sulfate (BaSO₄)

3BaSO4+PbCO3⋅Pb OH 2→3BaSO4⋅Pb OH 2+CO32−

Thermodynamic Data

| Property | Value | Source |

|---|---|---|

| Solubility Product (Ksp) | 7.41×10−14 | |

| Density | 6.14 g/cm³ | |

| Melting Point | 400°C (decomposition) |

Key Industrial and Environmental Implications

- Pigment Degradation : Reacts with atmospheric H₂S, causing darkening in historical artworks .

- Water Contamination : Dissolution in plumbing systems is pH- and temperature-dependent, posing lead exposure risks .

- Stabilizers in PVC : Reacts with chloride ions to inhibit polymer degradation .

This compound’s reactivity underscores its historical utility and modern regulatory challenges due to toxicity. Experimental data from controlled studies provide critical insights for environmental and industrial safety .

科学的研究の応用

Paints and Pigments

Basic lead carbonate has been historically significant as a pigment in oil paints and watercolors. It provides excellent opacity and durability, making it a preferred choice for artists and manufacturers of high-quality paints. Its use in exterior paints enhances weather resistance and rust prevention .

Key Characteristics:

- High refractive index

- Excellent weather fastness

- Stability in various formulations

Glass Manufacturing

In the glass industry, this compound is utilized to produce lead glass, which is known for its clarity and brilliance. This application is particularly important for fine glassware and optical components where light transmission quality is critical .

Battery Production

This compound plays a crucial role in the production of lead-acid batteries. It contributes to the efficiency and longevity of these batteries, which are widely used in automotive applications and renewable energy storage systems .

Pharmaceuticals

In the pharmaceutical field, this compound is used in certain medicinal formulations. Its applications include treatments that leverage specific therapeutic effects associated with lead-based compounds .

Research and Development

This compound serves as a valuable reagent in laboratories for various chemical syntheses and studies, particularly in materials science and inorganic chemistry. Its role as a reference material in analytical techniques is crucial for understanding historical artifacts .

Case Study 1: Historical Art Analysis

A study examining miniature paintings utilized this compound to analyze its composition through non-invasive methods. The findings confirmed its widespread use as a pigment in historical artworks, demonstrating its relevance in art conservation practices .

Case Study 2: Dating Ancient Cosmetics

Research extended the application of this compound to dating ancient cosmetics using accelerator mass spectrometry. This innovative approach allowed scientists to differentiate between natural and synthetic sources of lead carbonate used throughout history, providing insights into ancient manufacturing techniques .

Data Tables

| Application Area | Specific Uses | Characteristics |

|---|---|---|

| Paints and Pigments | Oil paints, watercolors | Excellent opacity, durability |

| Glass Manufacturing | Lead glass production | High clarity, brilliance |

| Battery Production | Lead-acid batteries | Enhanced efficiency |

| Pharmaceuticals | Medicinal formulations | Specific therapeutic effects |

| Research & Development | Reagent in chemical studies | Valuable for material analysis |

作用機序

The mechanism by which basic lead carbonate exerts its effects involves the release of lead ions. These ions can interact with various biological molecules, disrupting normal cellular functions. Lead ions can inhibit enzyme activity by binding to sulfhydryl groups, displacing essential metal ions, and interfering with neurotransmitter release .

類似化合物との比較

- Lead(II) carbonate (PbCO_3): A simpler form of lead carbonate.

- Shannonite (PbCO_3 \cdot PbO): Contains both carbonate and oxide ions.

- Plumbonacrite (3PbCO_3 \cdot Pb(OH)_2 \cdot PbO): A more complex lead carbonate compound .

Uniqueness: Basic lead carbonate is unique due to its historical significance as a pigment and its complex structure, which includes both carbonate and hydroxide ions. Its toxicity has led to a decline in its use, but it remains an important compound in the study of lead chemistry and historical art conservation .

特性

CAS番号 |

1319-46-6 |

|---|---|

分子式 |

CHO4Pb-3 |

分子量 |

284 g/mol |

IUPAC名 |

lead(2+);dicarbonate;dihydroxide |

InChI |

InChI=1S/CH2O3.H2O.Pb/c2-1(3)4;;/h(H2,2,3,4);1H2;/p-3 |

InChIキー |

FKRDCRZYTCMHEM-UHFFFAOYSA-K |

SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].[OH-].[OH-].[Pb+2].[Pb+2].[Pb+2] |

正規SMILES |

C(=O)([O-])[O-].[OH-].[Pb] |

Color/Form |

White hexagonal crystals White, amorphous powde |

密度 |

6.14 g/cu cm |

melting_point |

400 °C, decomposes |

Key on ui other cas no. |

1319-47-7 1319-46-6 |

物理的記述 |

OtherSolid |

ピクトグラム |

Irritant; Health Hazard; Environmental Hazard |

溶解性 |

Sol in acetic acid Insol in water and alcohol; slightly sol in carbonated water; sol in nitric acid |

同義語 |

hydrocerussite trilead dihydroxide dicarbonate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。